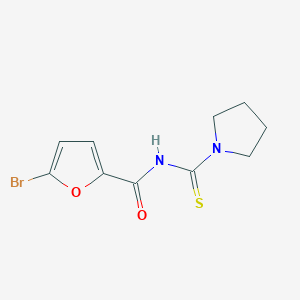![molecular formula C19H22N2O B5776733 4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5776733.png)
4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide, also known as PACAP-27, is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. PACAP-27 is a member of the vasoactive intestinal peptide (VIP)/pituitary adenylate cyclase-activating polypeptide (PACAP) family of neuropeptides. It was first discovered in 1989 and has since been extensively studied for its various biochemical and physiological effects.
Mécanisme D'action
4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide acts on three types of receptors: PAC1, VPAC1, and VPAC2. These receptors are found in various tissues throughout the body, including the brain, heart, and immune system. When 4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide binds to its receptors, it activates a signaling pathway that leads to various physiological effects.
Biochemical and Physiological Effects:
4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide has a wide range of biochemical and physiological effects. It has been shown to regulate the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. Additionally, 4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide has been shown to have anti-apoptotic effects, protecting cells from programmed cell death. It also has vasodilatory effects, increasing blood flow to various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide in lab experiments is its specificity for its receptors. This allows researchers to study the effects of 4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide on specific tissues and cell types. However, one limitation of using 4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide is its relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on 4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Additionally, researchers are interested in studying the effects of 4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide on the immune system, as it has been shown to have anti-inflammatory effects. Finally, there is interest in developing longer-lasting analogs of 4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide to improve its therapeutic potential.
Méthodes De Synthèse
4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled one amino acid at a time on a solid support, typically a resin. The amino acids are added in a specific sequence, following the desired peptide sequence. Once the peptide chain is complete, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c20-17-10-8-15(9-11-17)18(22)21-14-19(12-4-5-13-19)16-6-2-1-3-7-16/h1-3,6-11H,4-5,12-14,20H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWFWPJTKQBCMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=C(C=C2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792788 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-2-(3-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5776659.png)


![3-chloro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B5776672.png)


![N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5776697.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5776704.png)


![N-(3,5-dichloro-4-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5776715.png)
amino]carbonyl}amino)benzoate](/img/structure/B5776719.png)

![4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5776745.png)